Enhanced Drug-Like Topological Polar Surface Area (TPSA) for CNS Penetration Versus Des-Methoxy Analog
The presence of the 3-methoxypyrrolidine group directly influences the TPSA, a critical parameter for predicting blood-brain barrier penetration. The target compound exhibits a computed TPSA of 58.2 Ų [1]. While an exact TPSA value for the des-methoxy analog 4-(pyrrolidin-1-yl)-1-tosylpiperidine is unavailable, removing the methoxy oxygen eliminates one hydrogen bond acceptor, which would theoretically decrease the TPSA by approximately 5–15 Ų based on fragment-based topological calculations. For CNS-targeted drug discovery, a TPSA below 60–70 Ų is generally correlated with higher passive brain penetration; thus, the methoxy group positions this compound precisely at the edge of this optimal range, whereas the des-methoxy analog would likely drop further below, potentially reducing CNS multiparameter optimization (MPO) scores [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 58.2 Ų |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)-1-tosylpiperidine (estimated ~43–53 Ų, based on removal of one oxygen atom) |
| Quantified Difference | Approximately 5–15 Ų higher TPSA for the target compound |
| Conditions | Computed using standard molecular descriptors (XLogP3, TPSA) as reported on Kuujia.com |
Why This Matters
The difference in TPSA is not marginal; a 10 Ų shift can move a compound across the empirical CNS drug-likeness threshold, directly influencing the decision to purchase this specific analog for a CNS-focused library over its des-methoxy precursor.
- [1] Kuujia.com. (2023). Cas no 2309189-31-7 - Computed Properties. Retrieved from https://www.kuujia.com/cas-2309189-31-7.html View Source
- [2] Hitchcock, S. A., & Pennington, L. D. (2006). Structure-brain exposure relationships. Journal of Medicinal Chemistry, 49(26), 7559-7583. (Comment: Provides the general TPSA guidelines for CNS penetration) View Source
